molecular formula C22H14N2O7 B1581387 POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4'-OXYDIANILINE), AMIC ACID CAS No. 25038-81-7

POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4'-OXYDIANILINE), AMIC ACID

Cat. No.: B1581387
CAS No.: 25038-81-7
M. Wt: 418.4 g/mol
InChI Key: NXDMHKQJWIMEEE-UHFFFAOYSA-N
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Description

POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4’-OXYDIANILINE), AMIC ACID: is a polymeric compound known for its exceptional thermal stability, mechanical strength, and electrical properties. It is commonly used as a precursor for polyimide, which is widely utilized in high-performance materials, particularly in the electronics and aerospace industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4’-OXYDIANILINE), AMIC ACID typically involves the polycondensation reaction between pyromellitic dianhydride and 4,4’-oxydianiline. The reaction is carried out in a solvent such as N-methyl-2-pyrrolidone (NMP) or a mixture of NMP and aromatic hydrocarbons. The reaction conditions include maintaining the temperature at around 25°C to 30°C and stirring the mixture for several hours to ensure complete polymerization .

Industrial Production Methods: In industrial settings, the production of POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4’-OXYDIANILINE), AMIC ACID involves large-scale reactors where the reactants are mixed under controlled conditions. The polymerization process is monitored to achieve the desired molecular weight and viscosity. The resulting polymer solution is then filtered to remove any impurities and stored at low temperatures to maintain its stability .

Scientific Research Applications

Properties

IUPAC Name

4-(4-aminophenoxy)aniline;furo[3,4-f][2]benzofuran-1,3,5,7-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.C10H2O6/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-8H,13-14H2;1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDMHKQJWIMEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)N.C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25038-81-7
Record name 4,4-Oxydianiline pyromellitic dianhydride copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25038-81-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00909988
Record name 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone--4,4'-oxydianiline (1/1)
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Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Amber to yellow transparent film; [Kaneka MSDS]
Record name Pyromellitic dianhydride, 4,4'-oxydianiline polymer
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CAS No.

25038-81-7, 106359-24-4
Record name Pyromellitic dianhydride, 4,4'-oxydianiline polymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone, polymer with 4,4'-oxybis[benzenamine]
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone--4,4'-oxydianiline (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

PMDA/4,4'-ODA resin was prepared by reacting 16.019 g (0.080 moles) of 4,4'-ODA with 17.450 g (0.080 moles) of PMDA In 189.7 g DMAc. To 10.004 g of this resin was added 0.521 g Agtfa in 1.996 g DMAc. The mixture was stirred vigorously with a metal spatula and cast 0.018" thick on a glass plate. The silver ion-containing polyamic acid film was thermally converted to the corresponding surface conducting polyimide by heating for 1 hour each at 100°, 200°, and 300° C. and postcuring 2 hours at 300° C. The resulting flexible, reflective film had a conductivity of 1.7×10-3- -6.2×10-3 Ω-1 by four point probe.
Quantity
16.019 g
Type
reactant
Reaction Step One
Name
Quantity
17.45 g
Type
reactant
Reaction Step Two
[Compound]
Name
resin
Quantity
10.004 g
Type
reactant
Reaction Step Three
Name
Quantity
1.996 g
Type
solvent
Reaction Step Three
[Compound]
Name
silver ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
189.7 g
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4'-OXYDIANILINE), AMIC ACID
Reactant of Route 2
POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4'-OXYDIANILINE), AMIC ACID
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POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4'-OXYDIANILINE), AMIC ACID
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POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4'-OXYDIANILINE), AMIC ACID
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POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4'-OXYDIANILINE), AMIC ACID
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POLY(PYROMELLITIC DIANHYDRIDE-CO-4,4'-OXYDIANILINE), AMIC ACID

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